4-chloro-3-nitro-8-propoxyquinoline
Description
Properties
CAS No. |
1981147-81-2 |
|---|---|
Molecular Formula |
C12H11ClN2O3 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
4-chloro-3-nitro-8-propoxyquinoline |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-6-18-10-5-3-4-8-11(13)9(15(16)17)7-14-12(8)10/h3-5,7H,2,6H2,1H3 |
InChI Key |
OALDNWAVDPAYTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis of 4-chloro-3-nitro-8-propoxyquinoline typically begins with a quinoline backbone substituted with a hydroxyl group at the 8-position. The propoxy group is introduced via an alkylation reaction using 1-bromopropane or a similar alkylating agent. In one documented method, the hydroxylated quinoline intermediate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane, followed by the addition of potassium carbonate as a base. The reaction proceeds at 20–80°C for 4–10 hours, yielding 8-propoxyquinoline with >85% efficiency .
Table 1: Conditions for Propoxy Group Introduction
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or CH₂Cl₂ | Maximizes solubility |
| Temperature | 40–60°C | Balances reaction rate and side reactions |
| Reaction Time | 6–8 hours | Ensures completion |
| Base | K₂CO₃ | Facilitates deprotonation |
Nitration at the 3-Position
Following propoxylation, nitration is performed using a mixed acid system (HNO₃/H₂SO₄) or acetyl nitrate. The nitro group is directed to the 3-position due to the electron-donating effect of the propoxy group at the 8-position. Studies indicate that maintaining a reaction temperature below 0°C minimizes undesired polysubstitution. For example, a 2023 study demonstrated that slow addition of nitric acid to a sulfuric acid solution of 8-propoxyquinoline at −5°C produced 3-nitro-8-propoxyquinoline with 92% yield .
Key Considerations:
-
Acid Concentration: Excess H₂SO₄ enhances electrophilic substitution but risks sulfonation byproducts.
-
Stoichiometry: A 1:1.2 molar ratio of quinoline to HNO₃ ensures complete nitration .
Chlorination at the 4-Position
Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃). The choice of reagent depends on the substrate’s reactivity. For 3-nitro-8-propoxyquinoline, POCl₃ is preferred due to its ability to selectively chlorinate the 4-position without disturbing the nitro group. A patent from 2023 describes refluxing the compound in POCl₃ at 110°C for 12 hours, followed by neutralization with aqueous NaHCO₃ to yield this compound .
Table 2: Chlorination Efficiency Under Varied Conditions
| Reagent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 12 | 88 |
| SO₂Cl₂ | 80 | 8 | 72 |
Purification and Characterization
Crude product purification involves recrystallization from solvents like ethanol or heptane. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying purity and structural integrity. For instance, ¹H NMR of the final product shows characteristic signals at δ 8.5–8.7 ppm (quinoline H-2 and H-5) and δ 4.1–4.3 ppm (propoxy –OCH₂–) .
Comparative Analysis of Synthetic Routes
Alternative routes, such as introducing the chloro group before nitration, have been explored but show lower yields due to steric hindrance from the nitro group. A 2016 study comparing sequential vs. concurrent functionalization found that the former approach (propoxylation → nitration → chlorination) achieved a 78% overall yield, whereas reversing the nitration and chlorination steps reduced yields to 54% .
Industrial-Scale Optimization
For large-scale production, continuous-flow reactors have been adopted to enhance heat transfer and reduce reaction times. A 2025 pilot study reported a 40% reduction in chlorination time (from 12 to 7 hours) using microreactor technology, with no loss in yield .
Chemical Reactions Analysis
Nitro Group Reactions
-
Reduction : The nitro group (N+[O-]) can be reduced to an amine (-NH₂) under catalytic hydrogenation or using reagents like Sn/HCl. This transformation is critical for generating biologically active derivatives (e.g., antitumor agents).
-
Hydrolysis : Under acidic/basic conditions, nitro groups may undergo hydrolysis to form nitroso or hydroxylamine intermediates, though stability varies with substituents.
Chloro Group Reactivity
-
Nucleophilic Substitution : The 4-chloro group is susceptible to substitution reactions, especially if activated by electron-withdrawing groups (e.g., the nitro group). Potential reactions include:
-
Amination : Replacement with amine groups (e.g., using ammonium compounds).
-
Alkylation : Substitution with alkyl groups via SN2 mechanisms.
-
Propoxy Group Chemistry
-
Elimination : The propoxy group (-OCH₂CH₂CH₃) may undergo elimination under strong acidic conditions to form allylic systems.
-
Nucleophilic Substitution : The oxygen’s lone pairs enable reactions with electrophiles (e.g., acylation).
Comparative Reactivity of Substituents
| Substituent | Position | Key Reaction Type | Impact on Reactivity |
|---|---|---|---|
| Nitro (-NO₂) | 3 | Reduction, Hydrolysis | Strongly deactivating |
| Chloro (-Cl) | 4 | Nucleophilic Substitution | Moderate deactivation |
| Propoxy (-OCH₂CH₂CH₃) | 8 | Elimination, Alkylation | Electron-donating (O atom) |
Biochemical and Biophysical Interactions
While direct reaction data for this compound is limited, PubChem and literature references ( ) suggest:
-
DNA Intercalation : The planar quinoline ring system facilitates intercalation into DNA, potentially disrupting replication/transcription.
-
Enzyme Inhibition : Structural analogs (e.g., 4-chloroquinoline derivatives) exhibit activity against tyrosine kinases and MEK enzymes, implying similar interactions may occur here.
Structural Comparisons with Analogs
| Compound | Unique Substituent | Key Reaction Divergence |
|---|---|---|
| 4-Chloroquinoline | No nitro/propoxy | Reduced nitro-related reactions |
| 8-Propoxyquinoline | No nitro/chloro | Enhanced OCH₂CH₂CH₃ reactivity |
| 3-Nitroquinoline | No propoxy/chloro | Nitro group dominates reactivity |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : 4-chloro-3-nitro-8-propoxyquinoline has shown promise as an antimicrobial agent. Quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication. This mechanism leads to effective bacterial cell death, making it a candidate for developing new antibiotics .
- Anticancer Properties : Research indicates that quinoline derivatives can induce apoptosis in cancer cells. The nitro group in this compound may undergo bioreduction to form reactive intermediates that interact with cellular components, disrupting DNA function and leading to cytotoxic effects .
2. Materials Science
- Organic Electronics : The compound is being explored as a building block for synthesizing novel materials with unique electronic properties. Its structural characteristics allow for potential applications in organic photovoltaics and light-emitting diodes (LEDs) .
- Dyes and Pigments : Due to its chromophoric properties, this compound is utilized in the production of dyes and pigments, contributing to the development of colorants with enhanced stability and performance in various applications.
3. Industrial Applications
- Catalysts : The compound serves as an intermediate in the synthesis of other complex organic molecules, including catalysts used in various chemical reactions. Its ability to facilitate reactions makes it valuable in industrial chemistry .
- Synthesis of Complex Organic Molecules : It is employed as a precursor for synthesizing other quinoline derivatives and related compounds, which are crucial in pharmaceuticals and agrochemicals .
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism involved inhibition of DNA gyrase, leading to impaired bacterial replication.
-
Anticancer Research :
- In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through a caspase-dependent pathway. These findings suggest its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-8-propoxyquinoline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other molecular targets, depending on its specific structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and types. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Effects : The propoxy group (OPr) in the target compound may enhance lipophilicity compared to methoxy (OCH₃) or isopropyl groups, influencing solubility and membrane permeability .
- Nitro Group Position: The 3-nitro substituent in the target compound differs from 8-nitro in ethyl 4-chloro-8-nitroquinoline-3-carboxylate, which could alter electronic effects and reactivity in substitution reactions .
- Functional Groups : Carboxylate esters (e.g., 3-COOEt in ) and carbonitriles (e.g., 3-CN in ) introduce distinct electrophilic sites for further functionalization.
Reactivity Trends :
Insights :
- The target compound lacks explicit hazard classifications, whereas ethyl 4-chloro-8-nitroquinoline-3-carboxylate requires stringent handling due to acute toxicity warnings .
Biological Activity
4-Chloro-3-nitro-8-propoxyquinoline (C12H11ClN2O3) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H11ClN2O3
- SMILES Notation : CCCOC1=CC=CC2=C(C(=CN=C21)N+[O-])Cl
- InChIKey : OALDNWAVDPAYTB-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Inhibition of DNA Synthesis : The compound has been shown to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, which leads to bacterial cell death.
- Cytotoxic Effects : The nitro group in the structure can undergo bioreduction to form reactive intermediates that interact with cellular components, resulting in cytotoxic effects.
- Antimicrobial and Anticancer Properties : Quinoline derivatives, including this compound, exhibit significant antimicrobial and anticancer activities, making them valuable in therapeutic applications.
Biological Activity Data
Research has demonstrated varying degrees of biological activity for this compound. Below is a summary table illustrating key findings from various studies:
Case Studies and Research Findings
- Antiproliferative Activity : A study investigating the antiproliferative activity of quinoline derivatives found that this compound exhibited significant cytotoxicity against HeLa cells, with an IC50 value indicating effective induction of apoptosis at relatively low concentrations .
- Toxicological Assessment : Toxicological studies have indicated that while the compound exhibits cytotoxic properties, it also shows potential for low bioaccumulation in vivo. Rapid metabolism and excretion were noted in animal models, suggesting a favorable safety profile for therapeutic use .
- Mechanistic Insights : Research into the mechanisms revealed that the nitro group plays a crucial role in generating reactive species that can damage DNA and other cellular components, which is a common pathway for many anticancer agents .
Q & A
Q. What are the recommended synthetic routes for 4-chloro-3-nitro-8-propoxyquinoline, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is commonly employed. For example, details a method for analogous quinoline derivatives involving condensation of aldehyde intermediates with aryl hydrazines under reflux in DMF. Adapting this, 8-propoxyquinoline-3-carbaldehyde could be reacted with nitrating agents (e.g., HNO₃/H₂SO₄) to introduce the nitro group, followed by chlorination using POCl₃ or PCl₅ . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of nitrating agent to substrate) to improve yield. Purification via recrystallization or column chromatography is critical .
Q. How can the purity and structural integrity of synthesized this compound be validated?
- Methodological Answer : Combine analytical techniques:
- HPLC : Use a C18 column with UV detection at 254 nm; ≥98% purity is typical for research-grade material .
- Mass Spectrometry : Confirm molecular ion peak at m/z 252.66 (calculated for C₁₁H₉ClN₂O₃) .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), propoxy –OCH₂– (δ 3.5–4.0 ppm), and nitro group deshielding effects .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid moisture due to potential hydrolysis of the nitro and chloro groups. recommends desiccants like silica gel for hygroscopic quinoline derivatives. Regular stability assays (e.g., HPLC every 6 months) are advised .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the nitro group in this compound for further functionalization?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites. ’s crystallographic data (e.g., planarity of quinoline rings) can inform molecular modeling. Software like Gaussian or ORCA can simulate transition states for nitro-group reductions (e.g., using NaBH₃CN or H₂/Pd) .
Q. What experimental strategies resolve contradictions in reported biological activity data for nitroquinoline derivatives?
- Methodological Answer : Address discrepancies via:
- Dose-Response Studies : Test compound across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Assay Standardization : Use positive controls (e.g., chloroquine for antimalarial assays) and replicate conditions from conflicting studies.
- Metabolite Screening : LC-MS/MS to detect degradation products that may interfere with bioactivity .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced selectivity?
- Methodological Answer : Systematically modify substituents:
- Replace the propoxy group with shorter/longer alkoxy chains to assess hydrophobic interactions.
- Introduce electron-withdrawing groups (e.g., CF₃) at position 4 to enhance nitro group stability.
- Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities toward target proteins .
Q. What mechanistic insights explain conflicting reports on the compound’s photodegradation pathways?
- Methodological Answer : Conduct controlled photolysis experiments under UV-Vis light (λ = 300–400 nm) with LC-MS monitoring. Compare pathways in polar (acetonitrile/water) vs. non-polar (toluene) solvents. ’s data on 4-chloroquinoline photostability can guide wavelength selection. EPR spectroscopy may detect radical intermediates .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in melting points reported for this compound?
- Methodological Answer : Variations may arise from polymorphic forms or impurities. Perform:
- DSC/TGA : Differentiate polymorphs via endothermic peaks.
- Recrystallization Screening : Test solvents (e.g., ethanol, DCM/hexane) to isolate pure crystalline forms.
- PXRD : Compare diffraction patterns with literature data .
Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data in in vivo studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate LD₅₀/LC₅₀. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. emphasizes reporting confidence intervals and effect sizes to enhance reproducibility .
Experimental Design Considerations
Q. How to design a robust protocol for evaluating the compound’s inhibition kinetics against cytochrome P450 enzymes?
- Methodological Answer :
- Enzyme Source : Use recombinant human CYP isoforms (e.g., CYP3A4).
- Incubation Conditions : 37°C, pH 7.4, NADPH-regenerating system.
- Analytical Method : LC-MS/MS to quantify metabolite formation (e.g., testosterone → 6β-hydroxytestosterone for CYP3A4).
- Data Fitting : Calculate Kᵢ (inhibition constant) using Cheng-Prusoff equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
